molecular formula C34H42N2O4 B1596651 Belladonnine CAS No. 510-25-8

Belladonnine

Cat. No. B1596651
CAS RN: 510-25-8
M. Wt: 542.7 g/mol
InChI Key: AVAUQNOLDJXDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Belladonna, also known as Atropa belladonna, is a perennial herbaceous plant native to Europe, North Africa, and Western Asia. It has a long history of use in traditional medicine and is still used today for its medicinal properties. The plant contains several alkaloids, including atropine, hyoscyamine, and scopolamine, which are known to have a variety of physiological and biochemical effects.

Scientific Research Applications

1. Analysis and Identification in Pharmaceutical Preparations

Belladonnine, along with other tropane alkaloids, has been characterized in Atropa belladonna L. leaf extracts. Advanced techniques such as capillary electrophoresis‐electrospray ionization‐time of flight‐mass spectrometry (CE‐ESI‐TOF‐MS) and capillary electrophoresis‐electrospray ionization‐ion trap‐mass spectrometry (CE‐ESI‐IT‐MS) are developed for the rapid and accurate analysis of these compounds in pharmaceutical preparations. This facilitates quality control and standardization in pharmaceutical applications involving belladonnine (Arráez-Román et al., 2008).

2. Wound Healing Properties

Research has shown that Atropa belladonna, containing belladonnine, positively affects aseptic surgical skin wound healing. A study involving Sprague-Dawley rats demonstrated that A. belladonna extract improved wound tensile strength significantly, suggesting its potential in enhancing skin wound recovery (Toporcer et al., 2017).

3. Pharmacotherapeutic Potential

Belladonna, comprising belladonnine, has diverse pharmacotherapeutic properties. Despite its associated toxicity, its effectiveness in treating conditions like acute encephalitis syndrome, urethral stent pain, myocardial ischemia injury, airway obstructions in infants, irritable bowel syndrome, and throbbing headache has been highlighted in a systematic review. The review emphasizes the need for a better understanding of dosage and toxicity to maximize its therapeutic efficacy (Maurya et al., 2020).

4. Influence on Viral Load in Encephalitis

Belladonna 200C, a preparation used in homeopathy, was observed to reduce the severity of Japanese Encephalitis in a chick embryo model. The study indicates that Belladonna 200C could diminish viral loads in brain tissue, offering potential insights into its use in viral encephalitis management (Chakraborty et al., 2018).

5. Bioprospecting and Biodiversity Value

Belladonna, containing belladonnine, is recognized in bioprospecting for its significant value in biodiversity. The process of deriving useful products from bio-resources like belladonna underlines the potential of these resources in developing new therapeutic agents and emphasizes the importance of sustainable and mutually beneficial collaborations in this field (Sawarkar et al., 2019).

properties

IUPAC Name

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERIGMSHTUAXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965277
Record name Belladonnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belladonna total alkaloids

CAS RN

510-25-8
Record name Belladonnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belladonnine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belladonnine
Reactant of Route 2
Belladonnine
Reactant of Route 3
Belladonnine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Belladonnine
Reactant of Route 5
Reactant of Route 5
Belladonnine
Reactant of Route 6
Reactant of Route 6
Belladonnine

Citations

For This Compound
214
Citations
RT Mirzamatov, KL Lutfullin, VM Malikov… - Chemistry of Natural …, 1973 - Springer
… structure of fl-belladonnine [5]. To confirm this, we obtained~-belladonnine from hyoscyamine. The … from this plant for the first time, and of synthetic~-belladonnine showed their identity. …
Number of citations: 7 link.springer.com
EI Rosenblum, WS Taylor - Journal of Pharmacy and …, 1955 - Wiley Online Library
… Belladonnine was reported by Hubschmann4 as occurring in henbane berries. It is doubtful … It was converted to belladonnine by the method described by Kussner', the base becoming …
Number of citations: 3 onlinelibrary.wiley.com
BP Jackson, MI Berry - Phytochemistry, 1973 - Elsevier
… Belladonnine is present in the dried roots but could not be detected in fresh roots. No major differences were found in the alkaloids present in the two species. This is the first time the …
Number of citations: 30 www.sciencedirect.com
R Hotovy - Arzneimittel-Forschung, 1954 - pubmed.ncbi.nlm.nih.gov
[Pharmacology of belladonnine] [Pharmacology of belladonnine] …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
T Waaler, E Bjerkelund - Pharmaceutica Acta Helvetiae, 1964 - europepmc.org
[THE SPECTROPHOTOMETRIC DETERMINATION OF APOATROPINE AND BELLADONNINE IN ATROPINE]. - Abstract - Europe PMC … [THE …
Number of citations: 2 europepmc.org
R Hotovy, J Kapff-Walter, L Fiebig - Archives Internationales de …, 1962 - europepmc.org
[Modification of the local analgesic action of local anesthetics by belladonnine sulfate]. - Abstract - Europe PMC … [Modification of the local analgesic action of local anesthetics by …
Number of citations: 1 europepmc.org
K IMO - Der Anaesthesist, 1954 - europepmc.org
[Belladonnine bromethylate (C100), a new muscle relaxant]. - Abstract - Europe PMC … [Belladonnine bromethylate (C100), a new muscle relaxant]. …
Number of citations: 2 europepmc.org
RT Mirzamatov, KL Lutfullin - Chemistry of Natural Compounds, 1985 - Springer
Continuing an investigation of the alkaloids of the plant Physochlaina alaica E. Korot., by extracting with chloroform the roots collected in the period of the withering of the epigeal part in …
Number of citations: 1 link.springer.com
EG Sharova, CY Arinova, OA Abdilalimov - Chemistry of Natural …, 1977 - Springer
… str~oni~ we have isolated hyoscine, hyoscyamine, skimmianine, apoatropine, 2,6dihydroxytropane, tropine, and ~-belladonnine. The main alkaloids in all the initial mixtures of alkaloids …
Number of citations: 12 link.springer.com
VK Maurya, S Kumar, MLB Bhatt… - Journal of Biomolecular …, 2022 - Taylor & Francis
SARS-CoV-2 is the etiological agent of COVID-19 and responsible for more than 6 million cases globally, for which no vaccine or antiviral is available. Therefore, this study was planned …
Number of citations: 34 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.